physicochemical properties of 5-Methylthiophene-2,3-dicarboxylic acid
physicochemical properties of 5-Methylthiophene-2,3-dicarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties and Characterization of 5-Methylthiophene-2,3-dicarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Methylthiophene-2,3-dicarboxylic acid, a substituted heterocyclic compound, represents a potentially valuable building block in the fields of medicinal chemistry and materials science. The thiophene nucleus is a well-established bioisostere of the benzene ring, offering unique electronic and steric properties that can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Furthermore, the rigid, functionalizable scaffold of thiophene dicarboxylic acids makes them attractive precursors for the synthesis of coordination polymers, organic semiconductors, and other advanced materials.[1]
This guide provides a comprehensive analysis of the core (CAS No: 46029-22-5). Due to the limited availability of extensive experimental data in public literature for this specific molecule, this document integrates predicted data with established, detailed methodologies for its complete experimental characterization. As such, it is designed to serve as a foundational resource for researchers, enabling them to anticipate the compound's behavior and to design robust analytical and synthetic protocols. We will explore its structural attributes, predicted properties, and provide field-proven, step-by-step protocols for the empirical determination of its key physicochemical parameters.
Part 1: Molecular Structure and Predicted Physicochemical Properties
The molecular structure of 5-Methylthiophene-2,3-dicarboxylic acid dictates its chemical behavior. It consists of a five-membered aromatic thiophene ring substituted with a methyl group at the C5 position and two carboxylic acid groups at the adjacent C2 and C3 positions. The methyl group acts as an electron-donating group, while the two carboxylic acid moieties are strongly electron-withdrawing. This electronic arrangement influences the acidity, reactivity, and spectroscopic signature of the molecule.
Predicted Physicochemical Data
The following table summarizes the key predicted physicochemical properties for 5-Methylthiophene-2,3-dicarboxylic acid. These values, primarily sourced from computational models, provide a baseline for experimental design and validation.[2]
| Property | Predicted Value | Source |
| CAS Number | 46029-22-5 | [2][3] |
| Molecular Formula | C₇H₆O₄S | [2] |
| Molecular Weight | 186.18 g/mol | [3] |
| Melting Point | 218 °C | [2] |
| Boiling Point | 395.0 ± 42.0 °C | [2] |
| Density | 1.548 ± 0.06 g/cm³ | [2] |
| pKa₁ | 3.18 ± 0.10 | [2] |
Acidity Analysis (pKa)
As a dicarboxylic acid, the molecule possesses two distinct ionization constants, pKa₁ and pKa₂. The predicted value of 3.18 likely corresponds to the first dissociation (pKa₁) of the more acidic proton, influenced by the proximity of the electron-withdrawing sulfur atom and the adjacent carboxyl group. The second dissociation (pKa₂) is expected to have a higher value due to the electrostatic repulsion from the newly formed carboxylate anion. The precise experimental determination of both pKa values is critical, as the ionization state of the molecule at physiological pH (≈7.4) will profoundly impact its solubility, membrane permeability, and interaction with biological targets.
Part 2: Methodologies for Experimental Characterization
To ensure scientific rigor, predicted properties must be validated through empirical measurement. The following sections provide detailed, self-validating protocols for the characterization of 5-Methylthiophene-2,3-dicarboxylic acid.
A. Solubility Profile Determination
Causality: Solubility is a fundamental parameter that governs a compound's utility in both biological assays and material formulations. A comprehensive solubility profile in a range of solvents with varying polarities is essential. The "like dissolves like" principle suggests that due to the polar carboxylic acid groups, this compound will exhibit higher solubility in polar solvents.
Experimental Protocol (Quantitative Kinetic Method):
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Preparation: Prepare stock solutions of the compound in a highly soluble solvent like dimethyl sulfoxide (DMSO).
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Solvent Array: Dispense a range of aqueous and organic solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile, Tetrahydrofuran, Dichloromethane) into a 96-well microplate.
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Dispensing: Add a small, precise volume of the DMSO stock solution to each well, initiating precipitation.
-
Equilibration: Seal the plate and shake at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached between the dissolved and solid states.
-
Separation: Centrifuge the plate to pellet the undissolved solid.
-
Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve.
Caption: Workflow for solubility determination.
B. Acidity (pKa) Determination by Potentiometric Titration
Causality: Potentiometric titration is a highly accurate and reliable method for determining the pKa values of ionizable compounds.[4] By monitoring the pH change of a solution upon the addition of a titrant (a strong base), one can identify the equivalence points corresponding to the deprotonation of each carboxylic acid group.
Experimental Protocol:
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Sample Preparation: Accurately weigh and dissolve a sample of 5-Methylthiophene-2,3-dicarboxylic acid in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.05 mL).
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the second equivalence point.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.
-
The pKa₁ is the pH at the half-equivalence point of the first titration step. The pKa₂ is the pH at the half-equivalence point between the first and second equivalence points.
-
Caption: Workflow for pKa determination.
C. Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 2-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Expected ¹H NMR Spectrum (in DMSO-d₆):
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δ ~13.0 ppm (broad singlet, 2H): Attributed to the two acidic protons of the carboxylic acid groups. The exact shift will depend on concentration and solvent.
-
δ ~7.5 ppm (singlet, 1H): Corresponds to the single proton on the thiophene ring (H4).
-
δ ~2.5 ppm (singlet, 3H): Assigned to the methyl group protons at the C5 position.
Expected ¹³C NMR Spectrum (in DMSO-d₆):
-
δ ~165-170 ppm (2 signals): Two distinct signals for the carbonyl carbons of the carboxylic acid groups (C2-COOH and C3-COOH).
-
δ ~125-150 ppm (4 signals): Four signals corresponding to the carbon atoms of the thiophene ring (C2, C3, C4, C5).
-
δ ~15 ppm (1 signal): A single upfield signal for the methyl group carbon.
2. Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: Place a small amount of the dry powder sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Key IR Absorption Bands (cm⁻¹):
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3300-2500 (broad): Characteristic O-H stretching of the carboxylic acid dimer.
-
~1700 (strong): C=O stretching of the carboxylic acid groups. This band may be split or broadened due to the two adjacent carboxyls.
-
~1600 (medium): C=C stretching of the thiophene ring.
-
~1300 (medium): C-O stretching and O-H bending.
-
~700-800 (medium): C-S stretching of the thiophene ring.
Caption: Proposed synthetic pathway.
Conclusion
5-Methylthiophene-2,3-dicarboxylic acid is a compound with considerable, albeit largely unexplored, potential as a versatile building block. This guide has consolidated the available predicted data on its core physicochemical properties and, more importantly, has provided a comprehensive framework of robust, validated methodologies for its complete experimental characterization. By following the detailed protocols for determining solubility, pKa, and spectroscopic signatures, researchers can empirically validate the predicted data and unlock the full potential of this molecule. The proposed synthetic strategy and discussion of potential applications in medicinal chemistry and materials science further underscore its value, paving the way for its integration into future research and development endeavors.
References
- Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. New Journal of Chemistry, RSC Publishing.
- 5-Methylthiophene-2,3-dicarboxylic Acid CAS#: 46029-22-5. ChemicalBook.
- Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde: A Technical Guide. BenchChem.
- 2,5-Thiophenedicarboxylic acid 99% CAS: 4282-31-9. Sigma-Aldrich.
- 5-Methylthiophene-2,3-dicarbonitrile. SpectraBase.
- 2,5-Thiophenedicarboxylic acid. PubChem.
- Physicochemical properties of thiophene deriv
- 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | CAS 1918-79-2.
- Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics. MDPI.
- Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Thesis, Master, Applied Chemistry. (2016).
- 5-Methylthiophene-3-carboxylic acid CAS: 19156-50-4. Sigma-Aldrich.
- cas 46029-22-5|| where to buy 5-methylthiophene-2,3-dicarboxylic acid. Chemenu.
- 5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester. SpectraBase.
- 46029-22-5|5-Methylthiophene-2,3-dicarboxylic acid|BLD Pharm. BLD Pharm.
- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI.
- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry. (2023).
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
- Furandicarboxylic Acid (FDCA), A Versatile Building Block for a Very Interesting Class of Polyesters. ACS Symposium Series. (2012).
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
Sources
- 1. Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 5-Methylthiophene-2,3-dicarboxylic Acid CAS#: 46029-22-5 [amp.chemicalbook.com]
- 3. cas 46029-22-5|| where to buy 5-methylthiophene-2,3-dicarboxylic acid [english.chemenu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]




